N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide
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Overview
Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrothiopyran ring, a piperidine ring, and a pivalamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the tetrahydrothiopyran ring.
Introduction of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring is introduced through a cyclization reaction, often involving sulfur-containing reagents.
Attachment of the Pivalamide Group: The final step involves the attachment of the pivalamide group to the piperidine intermediate. This is typically done using pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a modulator of biological processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrahydrothiopyran and piperidine rings are believed to play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pivalamide group, in particular, may enhance its stability and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,2-dimethyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2OS/c1-16(2,3)15(19)17-12-13-4-8-18(9-5-13)14-6-10-20-11-7-14/h13-14H,4-12H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQZKILWQJOVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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